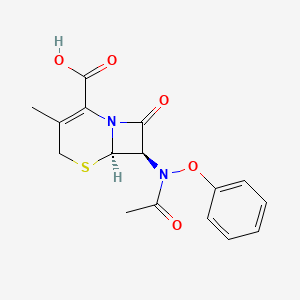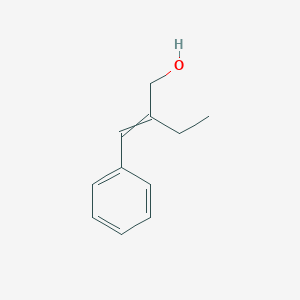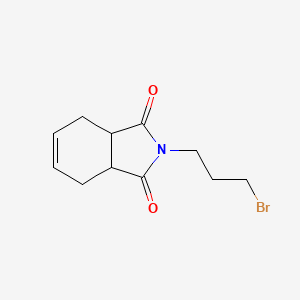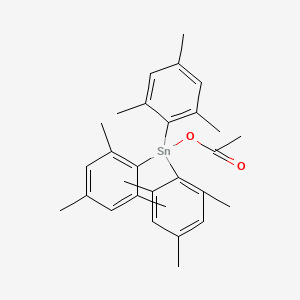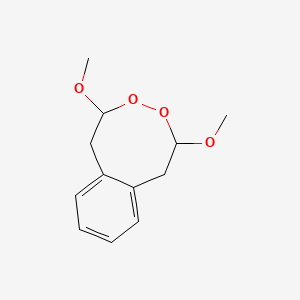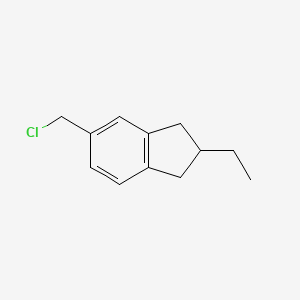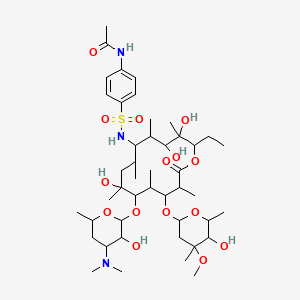
N-(4-Acetylaminobenzenesulfonyl)erythromycylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Acetylaminobenzenesulfonyl)erythromycylamine is a derivative of erythromycin, a well-known macrolide antibiotic. This compound is characterized by the presence of an acetylamino group attached to a benzenesulfonyl moiety, which is further linked to erythromycylamine. The unique structure of this compound imparts specific chemical and biological properties that make it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetylaminobenzenesulfonyl)erythromycylamine typically involves the reaction of erythromycylamine with 4-acetylaminobenzenesulfonyl chloride. The reaction is carried out in an organic solvent such as methanol or dichloromethane, under controlled temperature conditions to ensure the stability of the reactants and products . The reaction proceeds through the formation of a sulfonamide bond between the erythromycylamine and the benzenesulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pH, and solvent concentration to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .
化学反应分析
Types of Reactions
N-(4-Acetylaminobenzenesulfonyl)erythromycylamine undergoes various chemical reactions, including:
Hydrolysis: The compound is susceptible to acid-catalyzed hydrolysis, particularly at the glycosidic and sulfonamide bonds.
Oxidation and Reduction: The presence of the acetylamino and benzenesulfonyl groups allows for oxidation and reduction reactions under appropriate conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid for hydrolysis, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include des-cladinosyl-erythromycylamine and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
N-(4-Acetylaminobenzenesulfonyl)erythromycylamine has several scientific research applications:
Chemistry: It is used as a model compound for studying the stability and reactivity of sulfonamide derivatives.
作用机制
The mechanism of action of N-(4-Acetylaminobenzenesulfonyl)erythromycylamine involves its interaction with bacterial ribosomes. The compound binds to the 50S ribosomal subunit, inhibiting protein synthesis and thereby exerting its antibacterial effects . This mechanism is similar to that of erythromycin, but the presence of the acetylamino and benzenesulfonyl groups may impart additional properties that enhance its efficacy or spectrum of activity.
相似化合物的比较
Similar Compounds
Erythromycin: The parent compound, known for its broad-spectrum antibacterial activity.
Dirithromycin: A derivative of erythromycin with similar antibacterial properties.
N-(4-Chlorobenzenesulfonyl)erythromycylamine: Another sulfonamide derivative with distinct chemical properties.
Uniqueness
N-(4-Acetylaminobenzenesulfonyl)erythromycylamine is unique due to the presence of both acetylamino and benzenesulfonyl groups, which may enhance its stability and reactivity compared to other erythromycin derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
57049-06-6 |
|---|---|
分子式 |
C45H77N3O15S |
分子量 |
932.2 g/mol |
IUPAC 名称 |
N-[4-[[10-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,9-trihydroxy-12-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-14-oxo-oxacyclotetradec-6-yl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C45H77N3O15S/c1-15-33-45(11,55)38(51)25(4)35(47-64(56,57)31-18-16-30(17-19-31)46-29(8)49)23(2)21-43(9,54)40(63-42-36(50)32(48(12)13)20-24(3)59-42)26(5)37(27(6)41(53)61-33)62-34-22-44(10,58-14)39(52)28(7)60-34/h16-19,23-28,32-40,42,47,50-52,54-55H,15,20-22H2,1-14H3,(H,46,49) |
InChI 键 |
VFHRYYRWSKRFTO-UHFFFAOYSA-N |
规范 SMILES |
CCC1C(C(C(C(C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C)C)O)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


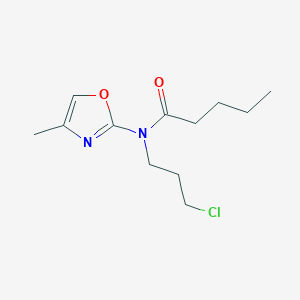
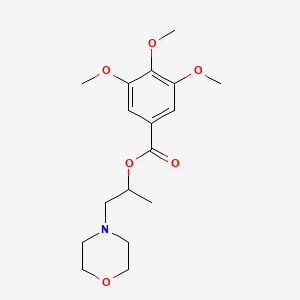

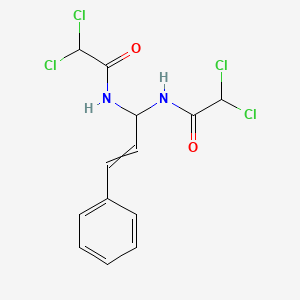

![2-(4-Bromo-3-methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14621879.png)
